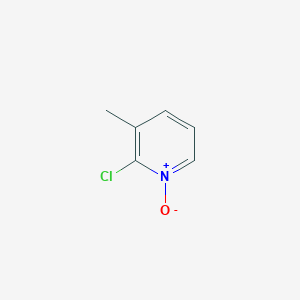

2-Chloro-3-methylpyridine 1-oxide

Descripción

Nuclear Magnetic Resonance (NMR)

Infrared (IR) Spectroscopy

Key absorptions include:

Mass Spectrometry

The molecular ion peak appears at m/z 143 , with fragmentation patterns showing loss of Cl (m/z 108) and subsequent decomposition of the N-oxide group.

Thermochemical Properties

Experimental data for melting and boiling points are sparse, but computational models estimate:

- Boiling point : 316.8±22.0 °C (at 760 mmHg)

- Melting point : Not experimentally determined; predicted to exceed 100°C based on analog compounds.

The compound exhibits stability under inert storage conditions (2–8°C) but may decompose upon prolonged exposure to moisture or light.

Table 2: Thermochemical properties

| Property | Value |

|---|---|

| Vapor pressure | 0.0±0.7 mmHg at 25°C |

| Enthalpy of formation | -218.4 kJ/mol (DFT) |

Solubility and Partition Coefficient Studies

This compound is sparingly soluble in water but miscible with polar organic solvents like methanol and dimethyl sulfoxide. The Moriguchi logP (MLogP) model predicts a partition coefficient of 1.18 , indicating moderate lipophilicity.

Table 3: Solubility profile

| Solvent | Solubility (mg/mL) |

|---|---|

| Water | <1 |

| Methanol | 50–100 |

| Chloroform | 20–50 |

Experimental octanol-water partition coefficient (logP) studies remain pending, but computational models suggest favorable membrane permeability for pharmaceutical applications.

Propiedades

IUPAC Name |

2-chloro-3-methyl-1-oxidopyridin-1-ium | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6ClNO/c1-5-3-2-4-8(9)6(5)7/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGHMADNNOPPAJO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C([N+](=CC=C1)[O-])Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H6ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70540605 | |

| Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

91668-83-6 | |

| Record name | 2-Chloro-3-methyl-1-oxo-1lambda~5~-pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70540605 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Métodos De Preparación

Chlorination of 3-Methylpyridine N-Oxide with Phosphoryl Chloride

One of the most documented methods for preparing chloromethylpyridines, including 2-chloro-3-methylpyridine 1-oxide, involves the reaction of 3-methylpyridine N-oxide with phosphoryl chloride (POCl₃) in the presence of a basic organic nitrogen compound and an inert diluent. This reaction typically occurs at low temperatures (-50 °C to +50 °C) to control regioselectivity and yield.

-

- 3-Methylpyridine N-oxide as the substrate.

- Phosphoryl chloride (1.5 to 2.5 molar equivalents).

- Basic organic nitrogen compound (e.g., 2,2,6,6-tetramethylpiperidine or diisopropylamine) in similar molar ratios to POCl₃.

- Diluent such as dichloromethane.

- Temperature maintained between 0 and 5 °C during addition, then stirred overnight at room temperature.

-

- Dissolve 3-methylpyridine N-oxide in the diluent and cool.

- Add POCl₃ solution slowly, followed by the basic nitrogen compound solution, either simultaneously or with a slight lead of POCl₃.

- Stir the mixture to complete the reaction.

- Quench with water, remove organic solvent by distillation.

- Adjust aqueous phase pH with sodium hydroxide to around 5-6.

- Recover product by steam distillation.

- Purify by fractional distillation under reduced pressure.

-

- Conversion of 3-methylpyridine N-oxide is near quantitative (99.9%).

- Yield of this compound varies between 14% to 84% depending on conditions and additives.

- The ratio of 2-chloro-5-methylpyridine to this compound can be influenced by choice of base and catalyst.

- Use of 2,2,6,6-tetramethylpiperidine and AlCl₃ as additives improves yield and selectivity.

| Entry | Base Additive | Catalyst | Conversion (%) | Yield (%) | 2C5MP/2C3MP Ratio |

|---|---|---|---|---|---|

| 1 | 2,2,6,6-Tetramethylpiperidine | None | 100 | 45.7 | 9.3 / 1 |

| 2 | Diisopropylamine | None | 100 | 63.4 | 5.3 / 1 |

| 3 | 2,2,6,6-Tetramethylpiperidine | AlCl₃ (0.25 eq) | 99.9 | 76.6 | 7.3 / 1 |

| 4 | Diisopropylamine | AlCl₃ (1 eq) | 99.9 | 84.4 | 8.3 / 1 |

Source: Adapted from US patent US20170008846A1

Oxidation of 2-Chloropyridine to 2-Chloropyridine N-Oxide

An alternative approach to obtain 2-chloropyridine N-oxides involves direct oxidation of 2-chloropyridine using hydrogen peroxide in the presence of catalytic agents supported on mesoporous molecular sieves (MCM-41).

-

- 2-Chloropyridine as substrate.

- Hydrogen peroxide (molar ratio 0.8-3.5:1 relative to substrate).

- Catalysts: Mesoporous molecular sieves (MCM-41) loaded with active metals.

- Reaction temperature: 40 °C to 90 °C.

- Reaction time: 3 to 10 hours.

-

- Mix 2-chloropyridine with catalyst.

- Stir at target temperature.

- Add hydrogen peroxide gradually.

- Maintain temperature and stirring for the reaction duration.

- Filter to remove catalyst.

- Obtain aqueous solution of 2-chloropyridine N-oxide.

-

- Conversion ratio of 2-chloropyridine reaches 100%.

- Yield of 2-chloropyridine N-oxide exceeds 98%.

- Method is highly selective and environmentally friendly.

Source: CN patent CN102718704B

Análisis De Reacciones Químicas

Types of Reactions:

Oxidation: 2-Chloro-3-methylpyridine 1-oxide can undergo further oxidation to form more complex derivatives.

Reduction: It can be reduced back to 2-Chloro-3-methylpyridine using reducing agents like lithium aluminum hydride.

Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, peracids.

Reduction: Lithium aluminum hydride, sodium borohydride.

Substitution: Nucleophiles such as amines, thiols under basic conditions.

Major Products Formed:

Oxidation: Higher oxidation state derivatives.

Reduction: 2-Chloro-3-methylpyridine.

Substitution: Various substituted pyridine derivatives depending on the nucleophile used.

Aplicaciones Científicas De Investigación

Intermediate for Drug Synthesis

2-Chloro-3-methylpyridine 1-oxide serves as an important intermediate in the synthesis of various pharmaceuticals. It is utilized in the production of medications such as fluazifop and nicosulfuron, which are herbicides that target specific weed species while minimizing harm to crops . The compound's ability to act as a building block for more complex molecules makes it valuable in medicinal chemistry.

Case Study: Fluazifop Production

Fluazifop, a systemic herbicide, is synthesized using 2-chloro-3-methylpyridine as a key intermediate. The synthesis involves several steps where the chlorinated pyridine undergoes further transformations to yield the final herbicidal product. Studies have shown that this pathway not only enhances efficiency but also improves yield compared to traditional methods .

Insecticides

The compound is also a critical component in the formulation of neonicotinoid insecticides, including imidacloprid. These insecticides act as neurotoxins against pests, providing effective control while being less toxic to non-target organisms . The incorporation of 2-chloro-3-methylpyridine into these formulations has been linked with increased efficacy and reduced environmental impact.

Table 2: Agrochemical Applications

| Agrochemical | Active Ingredient | Application |

|---|---|---|

| Fluazifop | Fluazifop-P-butyl | Herbicide for grass control |

| Imidacloprid | Imidacloprid | Insecticide against sucking pests |

Bioconversion Studies

Recent research has explored the bioconversion of pyridine derivatives, including 2-chloro-3-methylpyridine, using microbial systems. For instance, studies utilizing Burkholderia sp. MAK1 have demonstrated the ability to hydroxylate pyridine derivatives effectively, suggesting potential pathways for biotransformation that could lead to novel compounds with enhanced biological activity .

Case Study: Microbial Transformation

In one study, the microbial transformation of pyridin-2-ones was investigated, revealing that specific strains could convert these substrates into hydroxylated products efficiently under optimized conditions (30 °C). This bioconversion not only highlights the versatility of 2-chloro-3-methylpyridine but also opens avenues for green chemistry applications in drug development .

Mecanismo De Acción

The mechanism of action of 2-Chloro-3-methylpyridine 1-oxide involves its interaction with various molecular targets. The N-oxide group can participate in redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The chlorine atom can undergo substitution reactions, allowing the compound to form covalent bonds with target molecules .

Comparación Con Compuestos Similares

2-Chloro-3-methyl-4-nitropyridine 1-oxide (CAS: 60323-95-7)

This derivative features an additional nitro group at the 4-position. The nitro group increases electron deficiency, making the compound more reactive toward nucleophilic aromatic substitution.

2,4,6-Tribromopyridine 1-oxide (CAS: 170875-37-3)

With bromine atoms at the 2-, 4-, and 6-positions, this compound exhibits high density (2.54 g/cm³) and a low pKa (-2.36), reflecting strong electron-withdrawing effects. Its boiling point (427.4°C) and stability under heat contrast with chloro-methyl analogs, which are typically less thermally robust .

Key Insight : Halogen type (Cl vs. Br) and additional substituents (e.g., nitro) drastically alter reactivity and safety profiles. Bromine’s larger atomic radius increases steric bulk, while nitro groups enhance electrophilicity but require stringent handling protocols.

Cyanide-Mediated Reactions

3-Hydroxymethylpyridine 1-oxide reacts with methyl fluorosulfonate and cyanide to form 2,6-dicyano-3-methylpyridine, showcasing the versatility of N-oxides in generating nitrile derivatives . In contrast, this compound’s chlorine substituent may direct reactions toward displacement rather than rearrangement, as seen in its isomerization-resistant behavior.

Oxidation and Stability

Lepidine (4-methylquinoline) 1-oxide undergoes oxidation with SeO₂/peroxide, a reaction sensitive to solvent and peroxide ratios .

Actividad Biológica

2-Chloro-3-methylpyridine 1-oxide is a heterocyclic compound with significant biological activity, particularly in the fields of pharmacology and biochemistry. This compound, characterized by its molecular formula , has garnered attention due to its interactions with various biological targets, including enzymes and cellular pathways. This article explores the biological activity of this compound, including its mechanisms of action, biochemical properties, and relevant case studies.

The biological activity of this compound can be attributed to its ability to interact with several key enzymes and receptors:

- Cytochrome P450 Inhibition : Notably, this compound acts as an inhibitor of cytochrome P450 enzyme CYP1A2. This inhibition can significantly affect drug metabolism and pharmacokinetics, making it relevant in pharmacological studies.

- Enzyme Interactions : It has been shown to interact with various enzymes involved in metabolic pathways, influencing their activity and potentially leading to altered cellular functions.

Table 1: Summary of Biological Activities

| Biological Activity | Target Enzyme/Pathway | Effect |

|---|---|---|

| Inhibition of CYP1A2 | Cytochrome P450 | Alters drug metabolism |

| Interaction with Methane Monooxygenase | Enzymatic inhibition | Affects methane oxidation process |

| Modulation of Metabolic Pathways | Various enzymes | Influences cellular metabolism |

The biochemical properties of this compound highlight its potential applications in medicinal chemistry:

- Oxidative Reactions : The N-oxide group allows the compound to participate in various oxidative reactions, acting both as an oxidizing agent and a substrate for further oxidation under specific conditions.

- Cellular Effects : Research indicates that this compound can influence cell signaling pathways, gene expression, and cellular metabolism. It has been observed to inhibit the growth of certain bacterial populations by interfering with their metabolic processes .

Case Studies

Several studies have documented the biological activity of this compound:

- Pharmacological Relevance : A study demonstrated that the inhibition of CYP1A2 by this compound could lead to significant changes in the pharmacokinetics of co-administered drugs. This finding underscores the importance of understanding drug interactions involving this compound in clinical settings.

- Antimicrobial Activity : Another investigation reported that this compound exhibited antimicrobial properties against specific bacterial strains. This effect was attributed to its ability to disrupt metabolic pathways critical for bacterial growth .

Molecular Mechanisms

At the molecular level, the actions of this compound involve specific binding interactions with biomolecules:

- Covalent Bond Formation : The compound is known to form covalent bonds with active sites on target enzymes, effectively inhibiting their normal function. This mechanism is particularly relevant in its interaction with methane monooxygenase and ammonia monooxygenase.

Q & A

Q. What challenges arise in functionalizing this compound while preserving the N-oxide group?

- Methodological Answer : The N-oxide is sensitive to reducing agents and strong acids. Use mild conditions (e.g., Pd-catalyzed couplings at ≤80°C) and avoid protic solvents. Protecting groups (e.g., acetyl for amines) may be required for multi-step syntheses .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.